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molecular formula C6H11NO3 B1281821 Tert-butyl 2-amino-2-oxoacetate CAS No. 35454-04-7

Tert-butyl 2-amino-2-oxoacetate

Cat. No. B1281821
M. Wt: 145.16 g/mol
InChI Key: ZQRDALWGTYZXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906053B2

Procedure details

DMSO (6.3 mL, 88 mmol) was added dropwise to a 2M solution of oxalyl chloride in CH2Cl2 (24.3 mL, 48.6 mmol) at −78° C. After 15 min, amino alcohol 22a (9.6 g, 44 mmol) in 80 mL CH2Cl2/THF (1:1) was added dropwise followed by dropwise addition of triethylamine (30.8 mL, 220 mmol) The reaction mixture was warmed to rt and stirred for 2. The reaction mixture was partitioned between EtOAc and sat KH2PO4, separated, and the organic layer was washed with brine, dried over MgSO4, filtered, and concentrated by rotary evaporator. The residue was purified by silica gel chromatography to give 8.0 g (85% yield) of Boc-amino ketone 22b.
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 THF
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=[O:7].C(Cl)Cl.C(NO)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=O.C([N:25](CC)CC)C>C(Cl)Cl.C1COCC1>[C:6]([C:5]([NH2:25])=[O:9])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:7] |f:5.6|

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
CS(=O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
24.3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NO
Name
CH2Cl2 THF
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl.C1CCOC1
Step Three
Name
Quantity
30.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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